molecular formula C15H21NO4 B017452 (R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid CAS No. 122076-80-6

(R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid

Cat. No. B017452
CAS RN: 122076-80-6
M. Wt: 279.33 g/mol
InChI Key: CEIWXEQZZZHLDM-DGCLKSJQSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl-amino]propanoic acid involves multiple steps, including asymmetric synthesis and stereospecific intramolecular cyclization. For instance, compounds exhibiting stereochemistry and functional groups akin to the target molecule have been synthesized through multistep processes involving asymmetric reduction and cyclization reactions (Shetty & Nelson, 1988; Dimukhametov et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target chemical has been characterized through X-ray crystallography and spectroscopy, including DFT calculations. Studies have revealed that these compounds crystallize in specific space groups and are stabilized through various intermolecular interactions. Intramolecular N-H⋯O and O-H⋯O hydrogen bonds play a significant role in the molecular structure stabilization (Venkatesan et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving compounds of this nature typically involve enzymatic and microbial transformations, which are key for synthesizing specific enantiomers. For example, enzymatic reduction has been utilized to produce precursors for ACE inhibitors, demonstrating the importance of stereochemistry in the synthesis of biologically active molecules (Schmidt et al., 1992).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The crystalline forms and their stability are particularly important for the compound's applications and have been extensively studied through diffractometric techniques (Vogt et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for undergoing specific chemical transformations, are crucial. Studies on similar compounds have explored these aspects through spectroscopic methods and chemical synthesis routes, revealing insights into the reactivity patterns and chemical versatility (Bellina et al., 1994).

Scientific Research Applications

  • Enantioselective Synthesis and Neuroexcitant Analogue Studies :

    • The compound has been studied in the context of enantioselective synthesis, particularly as an analogue of neuroexcitant compounds. For example, both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA), have been prepared using enantiomerically pure glycine derivatives. This synthesis achieved high enantiomeric excess (ee) and yield, demonstrating the compound's potential in producing neuroexcitant analogues (Pajouhesh et al., 2000).
  • Study of Substrate Stereospecificity in Biochemical Reactions :

    • Research has explored the substrate and inhibitory properties of various analogues of the compound, focusing on their interaction with enzymes like gamma-aminobutyric acid aminotransferase. Such studies are crucial in understanding the compound's role in biochemical pathways and its potential as a biochemical tool (Silverman et al., 1987).
  • Chiral Intermediate Synthesis for Drug Development :

    • The compound has been used in the synthesis of chiral intermediates for drug development. For instance, ethyl (R)-2-hydroxy-4-phenylbutanoate, a key intermediate for angiotensin-converting enzyme (ACE) inhibitors, has been synthesized through biocatalytic processes using recombinant E. coli. This highlights its role in the scalable synthesis of important pharmaceutical intermediates (Ni et al., 2013).
  • Role in Asymmetric Transfer Hydrogenation :

    • Studies have also investigated the compound's role in asymmetric transfer hydrogenation reactions. For example, the asymmetric transfer hydrogenation of N-substituted (3S)-3-amino-1-chloro-4-phenyl-2-butanones was conducted in the presence of specific Rh complexes, showcasing the compound's utility in producing optically active intermediates (Hamada et al., 2004).
  • Applications in Structural Chemistry and Crystallography :

    • The compound has been part of studies in structural chemistry and crystallography, helping to understand the molecular configuration and interactions of complex molecules. This is essential for drug design and understanding the physical properties of pharmaceutical compounds (Debaerdemaeker et al., 1993).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many carboxylic acids can act as proton donors in biological systems .

Safety and Hazards

While specific safety data for this compound is not available, carboxylic acids can be corrosive and cause burns. They can also be harmful if inhaled .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy .

properties

IUPAC Name

(2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIWXEQZZZHLDM-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432332
Record name (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid

CAS RN

122076-80-6
Record name (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)C(CC(=O)c1ccccc1)NC(C)C(=O)O
Quantity
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Type
reactant
Reaction Step One
Quantity
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

There was dissolved 0.20 g of ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate prepared in Example 10 into 11.0 ml of 1% (v/v) H2SO4 -EtOH, to which 0.05 g of 10% Pd/C was added and the hydrogenation reaction was carried out at room temperature under atmospheric pressure. After completion of the reaction, the catalyst was filtered off with suction and the ethanol solution was neutralized with sodium hydroxide, followed by distillation of the solvent under reduced pressure. The residue was dissolved in water and extracted with dichloromethane, the organic layer being concentrated under reduced pressure. The residue was crystallized from ethyl acetate to give 0.152 g of ethyl-α-(1-carboxyethyl)amino-γ-phenylbutyrate ((αS,1S)-form/(αR,1S)-form=99/1).
Name
ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
H2SO4 EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

There was dissolved 0.4 g of ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate prepared in Example 10 into 8.0 ml of 1.6% (v/v) H2SO4 -AcOH, to which 0.1 g of 10% Pd/C was added and the hydrogenation reaction was carried out at room temperature under atmospheric pressure. After completion of the reaction, the catalyst was filtered off with suction, to which 2.5 ml of 1N NaOH solution was added and the resultant was concentrated under reduced pressure. After the residue was dissolved in water, the solution was adjusted to pH 3.0 and extracted with dichloromethane, the organic layer being washed with a saturated sodium chloride solution and concentrated under reduced pressure. The residue was crystallized from ethyl acetate to give 0.25 g of ethyl-α-(1-carboxyethyl)amino-γ-phenylbutyrate ((αS,1S)-form/(αR,1S)-form=99/1).
Name
ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
H2SO4 AcOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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